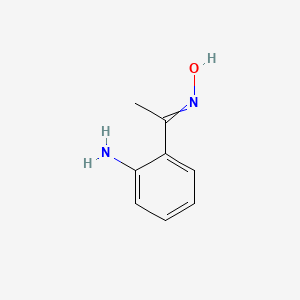

Ethanone, 1-(2-aminophenyl)-, oxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[1-(2-aminophenyl)ethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6(10-11)7-4-2-3-5-8(7)9/h2-5,11H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMSBMAMUDEZIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383960 | |

| Record name | Ethanone, 1-(2-aminophenyl)-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4964-49-2 | |

| Record name | Ethanone, 1-(2-aminophenyl)-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethanone, 1-(2-aminophenyl)-, oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethanone, 1-(2-aminophenyl)-, oxime, also known as 2-aminoacetophenone oxime, is a versatile chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive oxime moiety, allows for its use as a precursor in the synthesis of various nitrogen-containing heterocyclic compounds. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its current and potential applications.

Chemical and Physical Properties

This compound is a solid at room temperature. While extensive experimental data for this specific compound is limited in publicly available literature, its properties can be inferred from data on its isomers and precursor, 2'-aminoacetophenone, as well as from computational models.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O | --INVALID-LINK--[1] |

| Molecular Weight | 150.18 g/mol | --INVALID-LINK--[1] |

| CAS Number | 4964-49-2 | --INVALID-LINK--[1] |

| Melting Point | Not definitively reported; Precursor (2'-aminoacetophenone): 20 °C; m-isomer: 99 °C; p-isomer: 128-130 °C | --INVALID-LINK--[2], --INVALID-LINK--[3] |

| Boiling Point | Predicted: 316.9±25.0 °C | --INVALID-LINK-- |

| Solubility | Insoluble in water; Soluble in alcohol. | --INVALID-LINK--[4] |

| Appearance | White solid | --INVALID-LINK--[5] |

Table 2: Computed Properties

| Property | Value | Source |

| XLogP3 | 1.3 | --INVALID-LINK--[1] |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK--[1] |

| Rotatable Bond Count | 1 | --INVALID-LINK--[1] |

| Exact Mass | 150.079312947 Da | --INVALID-LINK--[1] |

| Topological Polar Surface Area | 58.6 Ų | --INVALID-LINK--[1] |

Spectral Data

Detailed experimental spectra for this compound are not widely published. The following are predicted and expected spectral characteristics based on its structure and data from analogous compounds.

2.1. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the O-H, N-H, C=N, and aromatic C-H bonds.

Table 3: Predicted IR Spectral Data

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (oxime) | Stretching | 3600-3200 (broad) |

| N-H (amino) | Stretching | 3500-3300 |

| C-H (aromatic) | Stretching | 3100-3000 |

| C=N (oxime) | Stretching | 1690-1640 |

| C=C (aromatic) | Stretching | 1600-1450 |

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons, signals for the aromatic protons in the downfield region, a broad singlet for the amino protons, and a singlet for the oxime hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum will show signals for the methyl carbon, the aromatic carbons, and the carbon of the C=N oxime group.

2.3. Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M+) at m/z 150. Common fragmentation patterns would involve the loss of a methyl group (CH₃•), a hydroxyl group (•OH), or cleavage of the N-O bond.

Experimental Protocols

3.1. Synthesis of (E)-1-(2-Aminophenyl)ethanone oxime [5]

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

-

2'-Aminoacetophenone

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

Ethanol

-

Water

-

Ethyl acetate

-

Dichloromethane

-

Hexanes

-

Magnesium sulfate

Procedure:

-

In a round-bottomed flask, dissolve 2'-aminoacetophenone (1.0 equiv) in a mixture of ethanol and water.

-

Add hydroxylamine hydrochloride (2.97 equiv) to the solution.

-

Slowly add sodium hydroxide (8.16 equiv) to the mixture.

-

Heat the reaction mixture at 60 °C for 1 hour.

-

Monitor the reaction completion using thin-layer chromatography.

-

After completion, cool the mixture to room temperature and concentrate it under reduced pressure.

-

Dissolve the residue in water and extract with ethyl acetate (3x).

-

Combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure to yield the crude product as a white solid.

3.2. Purification [5]

The crude product can be purified by crystallization.

-

Dissolve the crude solid in dichloromethane at room temperature.

-

Add hexanes until the solution becomes cloudy.

-

Cool the solution in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with cold hexanes, and dry under vacuum.

Reactivity and Applications

The primary utility of this compound lies in its role as a versatile building block for heterocyclic synthesis.

4.1. Synthesis of 3-Methyl-1H-indazole

A key application is its conversion to 3-methyl-1H-indazole, a valuable scaffold in medicinal chemistry. The reaction proceeds via an intramolecular cyclization. While the precise mechanism can vary depending on the reagents, a plausible pathway involves the activation of the oxime hydroxyl group, followed by an intramolecular nucleophilic attack by the amino group.

Biological Activity

The biological profile of this compound is not extensively documented. However, a study investigating the antimicrobial properties of its derivatives provides some insight.

5.1. Antimicrobial Activity

A study by Aldorkee et al. (2022) investigated the antimicrobial activity of Schiff base derivatives of both o-aminoacetophenone oxime (o-AAOX), the subject of this guide, and m-aminoacetophenone oxime (m-AAOX)[1]. The study found that while the derivatives of m-AAOX showed notable antibacterial and antifungal activity, the derivatives of o-AAOX did not exhibit any significant antimicrobial action against the tested microorganisms[1]. This suggests that the position of the amino group on the phenyl ring is critical for the antimicrobial potential of these types of compounds.

The lack of activity of the ortho-amino derivatives could be due to steric hindrance or the formation of intramolecular hydrogen bonds that reduce the molecule's ability to interact with biological targets.

Safety and Handling

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/eye protection/face protection.

-

IF ON SKIN: Wash with plenty of water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate.

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This compound is a valuable chemical intermediate with established utility in the synthesis of heterocyclic compounds, particularly indazoles. While its own biological activity appears to be limited based on current research, its structural features make it a promising scaffold for the development of new chemical entities. Further investigation into its physical properties and a broader screening of its biological activities are warranted to fully realize its potential in chemical research and drug development.

References

- 1. This compound | C8H10N2O | CID 2797858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. oxfordlabchem.com [oxfordlabchem.com]

- 5. 1-(2-Aminophenyl)ethan-1-one oxime | C8H10N2O | CID 5897096 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Ethanone, 1-(2-aminophenyl)-, oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of "Ethanone, 1-(2-aminophenyl)-, oxime" (CAS 4964-49-2). Due to the limited availability of experimentally derived spectra for this specific compound, this document compiles predicted data based on its chemical structure, supported by experimental data from closely related analogs. This information is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.

Chemical Structure and Properties

"this compound" is a multifaceted chemical scaffold incorporating an oxime group, an aminophenyl ring, and an ethanone backbone.[1] These features provide multiple reactive sites for chemical modification, making it a versatile precursor in the synthesis of nitrogen-containing heterocyclic compounds.[1]

Molecular Formula: C₈H₁₀N₂O[2][3]

Molecular Weight: 150.18 g/mol [2][3]

Spectroscopic Data

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for its key functional groups. The data presented is inferred from theoretical calculations and comparison with related compounds like acetophenone oximes and aminophenyl derivatives.[1]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| O-H (oxime) | Stretching | 3200-3400 (broad) | |

| N-H (amino) | Stretching | 3300-3500 | |

| C-H (aromatic) | Stretching | 3000-3100 | |

| C-H (methyl) | Stretching | 2850-2960 | |

| C=N (oxime) | Stretching | 1600-1680 | A band at 1664 cm⁻¹ is seen for (E)-acetophenone oxime.[1] |

| C=C (aromatic) | Stretching | 1450-1600 | |

| N-O (oxime) | Stretching | 900-960 |

Note: Data is predicted based on the analysis of structurally similar compounds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to display signals corresponding to the methyl, aromatic, amino, and oxime protons.[1]

| Protons | Multiplicity | Predicted Chemical Shift (ppm) | Notes |

| -CH₃ (methyl) | Singlet | ~ 2.0-2.5 | The methyl protons in 1-(2-Methylphenyl)ethanone oxime appear at 2.20 ppm.[1] |

| Ar-H (aromatic) | Multiplet | ~ 6.5-8.0 | A complex splitting pattern is expected due to coupling between the aminophenyl protons.[1] |

| -NH₂ (amino) | Broad Singlet | Variable | |

| -OH (oxime) | Broad Singlet | Variable |

Note: The data in this table is predicted based on the analysis of structurally similar compounds.[1]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

| Carbon | Predicted Chemical Shift (ppm) | Notes | |---|---|---|---| | -CH₃ (methyl) | ~ 10-20 | | | Aromatic Carbons | ~ 115-150 | | | C=N (imine) | ~ 150-160 | The imine carbon in (E)-acetophenone oxime is found at 156.2 ppm.[1] |

Note: The data in this table is predicted based on the analysis of structurally similar compounds.[1]

Mass Spectrometry (MS) (Predicted)

Mass spectrometry is essential for confirming the molecular weight. The predicted molecular ion peak and key fragmentation patterns are outlined below.

| m/z | Predicted Fragment Ion | Notes |

| 150 | [C₈H₁₀N₂O]⁺ | Molecular ion (M⁺) |

| 135 | [M - •CH₃]⁺ | Loss of a methyl radical. The precursor, 2'-Aminoacetophenone, shows a base peak at m/z 120 for this loss from its molecular ion of 135.[1] |

| 133 | [M - •OH]⁺ | Loss of a hydroxyl radical.[1] |

Note: The fragmentation pattern is predicted based on the compound's structure and data from its precursor and isomers.[1]

Experimental Protocols

Synthesis of this compound

The most established method for synthesizing the title compound is through the oximation of 2'-Aminoacetophenone.[1]

Materials:

-

2'-Aminoacetophenone

-

Hydroxylamine hydrochloride

-

Anhydrous ethanol

-

10% Sodium carbonate solution

-

Water

Procedure:

-

To a 500 ml four-necked flask equipped with a condenser and thermometer, add 27 g (0.2 mol) of 2'-aminoacetophenone, 18.5 g (0.266 mol) of hydroxylamine hydrochloride, and 240 ml of anhydrous ethanol.

-

Heat the mixture to reflux at 85 °C. The reaction progress can be monitored by HPLC.

-

After the reaction is complete, cool the solution to 20 °C.

-

Slowly add 10% sodium carbonate solution to adjust the pH to 7.0.

-

Cool the reaction mixture to 10 °C and add a small amount of water until the solution becomes turbid, then allow it to stand.

-

Gradually add approximately 480 ml of water and let the product crystallize at 8 °C for 60 minutes.

-

Collect the white solid product by filtration, wash it with an ethanol-water mixture, and dry it under a vacuum.

This procedure has been reported to yield 27.09 g of the product (90.3% molar yield) with a purity of 99.1% by HPLC.

Spectroscopic Analysis

The following are general protocols for the spectroscopic analysis of the synthesized compound.

Infrared (IR) Spectroscopy:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The solid sample is typically mixed with KBr powder and pressed into a thin pellet.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

-

Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS):

-

Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis.

-

Ionization Method: Electron Ionization (EI) is a common method for this type of compound.

-

Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the synthesis and analysis of "this compound".

Caption: Synthesis and analysis workflow for "this compound".

This guide provides a foundational understanding of the synthesis and predicted spectroscopic characteristics of "this compound." Researchers are encouraged to perform their own experimental verification of the spectroscopic data.

References

An In-depth Technical Guide to 1-(2-Aminophenyl)ethan-1-one Oxime (CAS Number: 4964-49-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to 1-(2-aminophenyl)ethan-1-one oxime. This versatile compound serves as a valuable building block in organic synthesis, particularly in the development of heterocyclic structures of medicinal interest.

Chemical Identity and Properties

1-(2-Aminophenyl)ethan-1-one oxime, also known as 2'-aminoacetophenone oxime, is an organic compound with the CAS number 4964-49-2.[1][2][3][4] Its structure features an oxime functional group attached to an ethanone backbone, which is substituted with an aminophenyl ring. This unique arrangement of functional groups makes it a reactive and versatile intermediate in various chemical transformations.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 4964-49-2 |

| Molecular Formula | C₈H₁₀N₂O |

| IUPAC Name | N-[1-(2-aminophenyl)ethylidene]hydroxylamine[3] |

| Synonyms | 1-(2-AMINOPHENYL)ETHAN-1-ONE OXIME, 2'-Aminoacetophenone oxime, Ethanone, 1-(2-aminophenyl)-, oxime[1][2][3] |

| InChI | InChI=1S/C8H10N2O/c1-6(10-11)7-4-2-3-5-8(7)9/h2-5,11H,9H2,1H3[3] |

| InChIKey | WRMSBMAMUDEZIW-UHFFFAOYSA-N[3] |

| Canonical SMILES | CC(=NO)C1=CC=CC=C1N |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 150.18 g/mol | [1][2][3] |

| Melting Point | 102-104 °C | |

| Boiling Point (Predicted) | 316.9 ± 25.0 °C | [1] |

| Density (Predicted) | 1.14 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 11.75 ± 0.70 | [1] |

| Topological Polar Surface Area | 58.6 Ų | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 1 | [3] |

Synthesis and Reactivity

The primary route for the synthesis of 1-(2-aminophenyl)ethan-1-one oxime is the oximation of 2'-aminoacetophenone. This reaction is a well-established method for converting ketones to their corresponding oximes.

Experimental Protocol: Synthesis of (E)-1-(2-Aminophenyl)ethanone oxime

This protocol is adapted from a reported procedure for the metal-free synthesis of 1H-indazoles, where the title compound is a key intermediate.[5]

Materials:

-

2'-Aminoacetophenone

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

Ethanol

-

Distilled water

-

Dichloromethane

-

Hexanes

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Equipment:

-

250-mL three-necked round-bottomed flask

-

Reflux condenser

-

Magnetic stir bar and stir plate

-

Internal temperature probe

-

Oil bath

-

Rotary evaporator

-

Separatory funnel

-

Büchner funnel

Procedure:

-

To a 250-mL three-necked round-bottomed flask equipped with a magnetic stir bar, internal temperature probe, and reflux condenser, add distilled water (17.0 mL) and ethanol (93.0 mL).

-

Add 2'-aminoacetophenone (9.00 mL, 10.0 g, 72.8 mmol) to the flask via syringe while stirring.

-

Add hydroxylamine hydrochloride (15.4 g, 223 mmol) in one portion, followed by the portion-wise addition of sodium hydroxide (23.7 g, 594 mmol). An exothermic reaction will occur, raising the temperature to approximately 70 °C.

-

Place the reaction flask in an oil bath and maintain the internal temperature at 60 °C for 1 hour.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC) with a 20% ethyl acetate/hexanes eluent. The starting material (2'-aminoacetophenone) has an Rf of 0.64, and the product oxime has an Rf of 0.29.

-

Once the reaction is complete, remove the flask from the oil bath and allow the slurry to cool to room temperature.

-

Transfer the mixture to a 1-L round-bottomed flask and concentrate it using a rotary evaporator.

-

Dissolve the solid residue in 140 mL of distilled water.

-

Transfer the aqueous solution to a separatory funnel and extract three times with 100 mL of ethyl acetate.

-

Combine the organic layers and dry over anhydrous MgSO₄.

-

Filter off the drying agent and concentrate the organic layer by rotary evaporation to yield the crude product as a white solid.

-

For purification, dissolve the solid in 120 mL of dichloromethane at 25 °C.

-

Add 20.0 mL of hexanes over two minutes. Once the solution becomes cloudy, cool it in an ice/water bath to 0–5 °C.

-

Add an additional 100.0 mL of hexanes over 10 minutes and allow the crystals to age for 1 hour at 0–5 °C.

-

Isolate the white, cotton-like solid by filtration using a Büchner funnel and wash with 30.0 mL of ambient temperature hexanes.

-

Two crops of crystals can be obtained to give a total yield of approximately 77%.

Reactivity and Applications

1-(2-Aminophenyl)ethan-1-one oxime is a valuable precursor for the synthesis of various heterocyclic compounds, most notably 1H-indazoles. The presence of both an amino group and an oxime functionality on the same aromatic ring allows for intramolecular cyclization reactions.

Experimental Protocol: Synthesis of 3-Methyl-1H-indazole

This protocol describes the subsequent conversion of the title compound to 3-methyl-1H-indazole.[5]

Materials:

-

(E)-1-(2-Aminophenyl)ethanone oxime

-

Dichloromethane

-

Triethylamine

-

Methanesulfonyl chloride

-

Silica gel

-

Ethyl acetate

-

Hexanes

Equipment:

-

2-L single-necked round-bottomed flask

-

Magnetic stir bar and stir plate

-

Ice/water bath

-

Cannula

-

Rotary evaporator

-

Flash chromatography setup

Procedure:

-

In a 2-L single-necked round-bottomed flask, dissolve 1-(2-aminophenyl)ethanone oxime (9.76 g, 65.0 mmol) in 1 L of dichloromethane.

-

Add triethylamine (18.1 mL, 130 mmol) via syringe and stir the mixture for 15 minutes at ambient temperature.

-

Cool the reaction mixture to 0–5 °C in an ice/water bath.

-

In a separate flask, prepare a solution of methanesulfonyl chloride (6.00 mL, 78.0 mmol) in 300 mL of dichloromethane and cool it to 0–5 °C.

-

Slowly add the cold methanesulfonyl chloride solution to the oxime mixture via cannula over 30 minutes.

-

Stir the resulting yellow solution at 0–5 °C for 1.5 hours.

-

Add silica gel to the reaction mixture and concentrate it using a rotary evaporator.

-

Purify the resulting brown solid by flash chromatography on a silica gel column, eluting with a gradient of ethyl acetate in hexanes (initially 2:3, then 1:1).

Analytical Methodologies

Several analytical techniques are employed to characterize 1-(2-aminophenyl)ethan-1-one oxime and monitor its reactions.

Thin Layer Chromatography (TLC): As mentioned in the synthesis protocol, TLC is a quick and effective method to monitor the progress of the oximation reaction. A mobile phase of 20% ethyl acetate in hexanes on a silica gel plate allows for the separation of the starting material and the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural elucidation of 1-(2-aminophenyl)ethan-1-one oxime.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the aromatic protons, the amino group protons, and the oxime hydroxyl proton. The chemical shifts of these protons are influenced by the electronic environment.

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

While detailed spectral data and interpretation for this specific compound are not widely published, analysis of similar structures can provide expected chemical shift ranges.

Infrared (IR) Spectroscopy: The IR spectrum of 1-(2-aminophenyl)ethan-1-one oxime would exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include N-H stretching vibrations for the amino group, O-H stretching for the oxime hydroxyl group, C=N stretching of the oxime, and C=C stretching vibrations of the aromatic ring. The NIST WebBook provides an IR spectrum for the precursor, 2'-aminoacetophenone, which can serve as a reference.[6]

Biological Activity and Signaling Pathways

The oxime functional group is present in various biologically active molecules and has been explored for its potential in drug discovery. Oximes have been reported to possess a wide range of activities, including antioxidant and anti-inflammatory properties.[7] They can act as hydrogen bond donors and acceptors, which facilitates interactions with biological targets.

However, a detailed literature search did not reveal any specific studies on the biological activity or the involvement of 1-(2-aminophenyl)ethan-1-one oxime in any particular signaling pathways. Therefore, a diagram of a signaling pathway involving this specific compound cannot be generated at this time.

Safety and Handling

1-(2-Aminophenyl)ethan-1-one oxime and its precursor, 2'-aminoacetophenone, should be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification:

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][9]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][9]

-

Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA-approved respirator may be necessary.[1]

Handling and Storage:

-

Do not ingest or inhale.[9]

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[9][10]

First Aid Measures:

-

After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[1][8]

-

After skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[1][8]

-

After inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][8]

-

After ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[8]

Visualizations

Synthesis and Transformation Workflow

The following diagram illustrates the synthetic pathway from 2'-aminoacetophenone to 1-(2-aminophenyl)ethan-1-one oxime and its subsequent conversion to 3-methyl-1H-indazole.

Caption: Synthetic pathway from 2'-aminoacetophenone to 3-methyl-1H-indazole.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. 1-(2-AMINOPHENYL)ETHAN-1-ONE OXIME synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C8H10N2O | CID 2797858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(2-Aminophenyl)ethan-1-one oxime | C8H10N2O | CID 5897096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Ethanone, 1-(2-aminophenyl)- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. oxfordlabchem.com [oxfordlabchem.com]

- 10. fishersci.com [fishersci.com]

Molecular weight and formula of 2'-Aminoacetophenone oxime

An In-depth Technical Guide to 2'-Aminoacetophenone Oxime

This technical guide provides comprehensive information on the molecular characteristics, synthesis, and potential biological relevance of 2'-Aminoacetophenone Oxime, tailored for researchers, scientists, and professionals in drug development.

Molecular Profile

2'-Aminoacetophenone oxime is the oxime derivative of 2'-aminoacetophenone. The introduction of the oxime group from the ketone precursor alters the molecule's electronic and steric properties, which can, in turn, influence its biological activity.

| Property | Value |

| Molecular Formula | C₈H₁₀N₂O |

| Molecular Weight | 150.18 g/mol |

| Synonyms | (E)-1-(2-Aminophenyl)ethanone oxime |

Experimental Protocols

Synthesis of (E)-1-(2-Aminophenyl)ethanone oxime

This protocol details the synthesis of 2'-Aminoacetophenone oxime from 2'-Aminoacetophenone.

Materials:

-

2'-Aminoacetophenone

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

Ethanol

-

Distilled water

-

Ethyl acetate

-

Dichloromethane

-

Hexanes

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a 250-mL three-necked round-bottomed flask equipped with a magnetic stir bar, internal temperature probe, and a reflux condenser with a nitrogen inlet, combine 17.0 mL of distilled water and 93.0 mL of ethanol.

-

Addition of Reactants: Add 9.00 mL (10.0 g, 72.8 mmol) of 2'-Aminoacetophenone to the flask via syringe while stirring. Subsequently, add 15.4 g (223 mmol) of hydroxylamine hydrochloride in one portion, followed by the addition of 23.7 g (594 mmol) of sodium hydroxide.

-

Reaction Conditions: Place the reaction flask in an oil bath and maintain the internal temperature at 60 °C. The reaction is typically complete after 1 hour, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. The mixture is then concentrated using a rotary evaporator.

-

Extraction: Dissolve the solid residue in 140 mL of distilled water and transfer it to a separatory funnel. Extract the aqueous solution three times with 100 mL of ethyl acetate for each extraction.

-

Drying and Concentration: Combine the organic layers and dry them over MgSO₄. Filter the drying agent and concentrate the organic layer by rotary evaporation to yield the crude product as a white solid.

-

Crystallization: Dissolve the crude solid in 120 mL of dichloromethane at 25 °C. Add 20.0 mL of hexanes. Once the solution becomes cloudy, cool it in an ice/water bath to 0-5 °C and add an additional 100.0 mL of hexanes. Allow the crystals to age for 1 hour at this temperature before isolating them using a Büchner funnel.

Potential Biological Activity and Signaling

While specific signaling pathways for 2'-Aminoacetophenone oxime are not extensively documented, the parent compound, 2-aminoacetophenone (2-AA), has been shown to modulate host immune responses. As a quorum sensing molecule produced by Pseudomonas aeruginosa, 2-AA can influence key innate immune response pathways. This suggests that the oxime derivative may also possess immunomodulatory activities, making it a compound of interest for further investigation.

Oximes as a class of compounds have been reported to exhibit a range of biological activities, including antimicrobial and antioxidant properties.

Below is a diagram illustrating the known immunomodulatory signaling pathway of the parent compound, 2-aminoacetophenone.

Technical Guide: Solubility Profile of Ethanone, 1-(2-aminophenyl)-, oxime

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for determining and understanding the solubility of "Ethanone, 1-(2-aminophenyl)-, oxime" (also known as 2-aminoacetophenone oxime) in common laboratory solvents. Due to the limited availability of public, quantitative solubility data for this specific compound, this document focuses on the standardized experimental protocols required to generate such data, along with a template for its presentation.

Predicted Solubility and Physicochemical Properties

While specific experimental data is scarce, the structure of this compound (CAS No. 14592-74-6) provides clues to its likely solubility. The molecule contains both a polar primary amine (-NH2) group and an oxime (-NOH) group, which can participate in hydrogen bonding. It also possesses a nonpolar benzene ring. This amphiphilic nature suggests it will exhibit some degree of solubility in a range of solvents.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The amine and oxime groups are expected to form hydrogen bonds with these solvents, potentially leading to moderate solubility. Solubility in water is likely to be limited by the hydrophobic phenyl group.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can act as hydrogen bond acceptors, interacting with the -NH2 and -NOH protons. Good solubility is generally expected in DMSO and DMF.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low in nonpolar solvents due to the compound's polar functional groups.

A systematic experimental evaluation is necessary to quantify these solubility characteristics accurately.

Data Presentation: Solubility of this compound

The following table provides a structured template for recording and presenting experimentally determined solubility data. It is recommended to perform solubility tests at controlled temperatures, such as ambient room temperature (e.g., 25 °C) and a standard physiological temperature (37 °C), which is particularly relevant for drug development applications.

| Solvent | CAS Number | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Water | 7732-18-5 | 25 | |||

| Ethanol | 64-17-5 | 25 | |||

| Methanol | 67-56-1 | 25 | |||

| Acetone | 67-64-1 | 25 | |||

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 25 | |||

| N,N-Dimethylformamide (DMF) | 68-12-2 | 25 | |||

| Acetonitrile | 75-05-8 | 25 | |||

| Dichloromethane (DCM) | 75-09-2 | 25 | |||

| Ethyl Acetate | 141-78-6 | 25 | |||

| Toluene | 108-88-3 | 25 | |||

| Hexane | 110-54-3 | 25 |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method (OECD Guideline 105) is a robust and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the saturation concentration of this compound in various solvents at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Vials with screw caps (e.g., 10-20 mL)

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved and that solid material remains at equilibrium.

-

Solvent Addition: Add a known volume of the selected solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a mechanical shaker or agitator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A preliminary time-course study (e.g., sampling at 24, 48, and 72 hours) is recommended to determine the time required to reach a stable concentration. For most organic compounds, 48-72 hours is adequate.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (e.g., 0.22 µm) to remove all undissolved particles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). A calibration curve must be prepared using standard solutions of known concentrations.

-

Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. Express the final result in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Caption: Workflow for solubility determination via the shake-flask method.

A Technical Guide to the Thermal Stability of 2'-Aminoacetophenone Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 2'-Aminoacetophenone oxime. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from related compounds, general principles of thermal analysis, and established experimental protocols. The content herein is intended to provide a robust framework for understanding and evaluating the thermal properties of 2'-Aminoacetophenone oxime in a research and development setting.

Introduction

2'-Aminoacetophenone oxime is a chemical compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical agents. A thorough understanding of its thermal stability is paramount for safe handling, storage, and processing, as well as for defining its shelf-life and degradation pathways. Thermal decomposition can lead to loss of product efficacy, the formation of potentially hazardous byproducts, and presents safety risks in manufacturing processes. This guide outlines the expected thermal behavior of 2'-Aminoacetophenone oxime and provides detailed methodologies for its experimental determination.

Predicted Thermal Behavior and Stability

Studies on polymers derived from p-chloroacetophenone oxime have shown initial decomposition temperatures in the range of 203 to 211 °C. This suggests that the oxime functional group in a substituted acetophenone structure possesses a moderate level of thermal stability. The primary decomposition pathways for ketoximes are expected to involve the homolytic scission of the N-O and O-C bonds within the oxime moiety. The presence of the amino group at the ortho position of the phenyl ring may influence the decomposition mechanism and onset temperature through electronic effects or intramolecular interactions.

It is anticipated that the thermal decomposition of 2'-Aminoacetophenone oxime would proceed in one or more steps, with the initial mass loss corresponding to the fragmentation of the oxime group and subsequent degradation of the aromatic ring at higher temperatures.

Quantitative Data from Analogous Compounds

To provide a quantitative context, the following table summarizes thermal stability data for related compounds. It is crucial to note that these values are for comparison and the actual thermal properties of 2'-Aminoacetophenone oxime may differ.

| Compound/Material | Thermal Analysis Technique | Onset of Decomposition (°C) | Key Observations |

| p-Chloroacetophenone oxime-based polymers | TGA | 203 - 211 | Initial mass loss attributed to the degradation of the polymer backbone. |

| O-benzyl ketoxime ethers | Thermolysis Studies | Not specified (mechanistic study) | Decomposition via homolytic scission of O-C and N-O bonds. |

Experimental Protocols

To definitively determine the thermal stability of 2'-Aminoacetophenone oxime, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC) are recommended.

Synthesis of 2'-Aminoacetophenone Oxime

A general and established method for the synthesis of acetophenone oximes involves the reaction of the corresponding acetophenone with hydroxylamine hydrochloride in the presence of a base.

Materials:

-

2'-Aminoacetophenone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Distilled water

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Dichloromethane

-

Hexanes

Procedure:

-

Dissolve 2'-Aminoacetophenone in a mixture of ethanol and water in a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer.

-

Add hydroxylamine hydrochloride and sodium hydroxide to the solution.

-

Heat the reaction mixture to 60 °C and maintain for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the ethanol by rotary evaporation.

-

Dissolve the remaining solid residue in distilled water and extract the product with ethyl acetate (3x).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude 2'-Aminoacetophenone oxime by recrystallization from a suitable solvent system, such as dichloromethane/hexanes.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity before thermal analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of 2'-Aminoacetophenone oxime.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Accurately weigh 5-10 mg of purified 2'-Aminoacetophenone oxime into a clean TGA crucible (typically alumina or platinum).

-

Place the crucible onto the TGA balance.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

Maintain a constant flow of an inert gas, such as nitrogen or argon, over the sample during the analysis to prevent oxidative decomposition. A typical flow rate is 20-50 mL/min.

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset temperature of decomposition (the temperature at which significant mass loss begins), the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of residual mass at the final temperature.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these events.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Accurately weigh 2-5 mg of purified 2'-Aminoacetophenone oxime into a clean DSC pan (typically aluminum).

-

Seal the pan hermetically or with a pinhole lid, depending on the desired experimental conditions. An open pan may be used if the goal is to observe decomposition in conjunction with mass loss.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample from ambient temperature to a temperature beyond its expected decomposition point (as determined by TGA, e.g., 300 °C) at a constant heating rate of 10 °C/min under a nitrogen atmosphere.

-

Record the differential heat flow to the sample relative to the reference.

-

Analyze the resulting DSC thermogram to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each observed transition.

Visualizations

The following diagrams illustrate the proposed experimental workflow and a conceptual representation of the thermal decomposition pathway.

Caption: Workflow for the synthesis, purification, and thermal analysis of 2'-Aminoacetophenone oxime.

Caption: Conceptual signaling pathway of the thermal decomposition of 2'-Aminoacetophenone oxime.

Conclusion

While direct experimental data on the thermal stability of 2'-Aminoacetophenone oxime is currently scarce, a comprehensive understanding can be built upon the analysis of related chemical structures and the application of standardized thermal analysis techniques. The protocols detailed in this guide for synthesis, TGA, and DSC analysis provide a clear pathway for researchers and drug development professionals to accurately characterize the thermal properties of this compound. The expected thermal stability is moderate, with decomposition likely commencing above 200 °C. The generation of precise empirical data through the described experimental workflows is essential for ensuring the safe and effective use of 2'-Aminoacetophenone oxime in any application.

Characterization of E/Z Isomerism in Ethanone, 1-(2-aminophenyl)-, oxime: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and E/Z isomerism characterization of Ethanone, 1-(2-aminophenyl)-, oxime. This compound, a derivative of 2'-aminoacetophenone, is a valuable building block in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science. Understanding and controlling the E/Z isomerism of the oxime functionality is crucial for its subsequent reactions and the stereochemistry of the final products.

Synthesis of this compound

The primary route for the synthesis of this compound involves the reaction of 2'-aminoacetophenone with hydroxylamine. This reaction typically yields a mixture of (E) and (Z) isomers, with the (E)-isomer being the thermodynamically more stable and, therefore, the major product.[1][2][3][4]

Experimental Protocol: Synthesis of (E)-1-(2-aminophenyl)ethanone oxime

This protocol is adapted from a procedure published in Organic Syntheses.[5]

Materials:

-

2'-Aminoacetophenone

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

Ethanol

-

Distilled water

-

Dichloromethane

-

Hexanes

-

Magnesium sulfate

Procedure:

-

In a 250-mL three-necked round-bottomed flask equipped with a magnetic stir bar, internal temperature probe, and a reflux condenser, combine distilled water (17.0 mL) and ethanol (93.0 mL).

-

Add 2'-aminoacetophenone (9.00 mL, 10.0 g, 72.8 mmol) to the solvent mixture with stirring.

-

Add hydroxylamine hydrochloride (15.4 g, 223 mmol) in one portion, followed by the cautious addition of sodium hydroxide (23.7 g, 594 mmol). An exothermic reaction will occur.

-

Heat the reaction mixture to an internal temperature of 60 °C using an oil bath and maintain for 1 hour.

-

Monitor the reaction completion using thin-layer chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvents under reduced pressure using a rotary evaporator.

-

Dissolve the solid residue in distilled water (140 mL) and transfer to a separatory funnel.

-

Extract the aqueous solution with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product as a white solid.

-

For purification, dissolve the crude solid in dichloromethane (120 mL) at room temperature.

-

Add hexanes (20.0 mL) until the solution becomes cloudy.

-

Cool the mixture in an ice/water bath and add additional hexanes (100.0 mL) over 10 minutes to induce crystallization.

-

Allow the crystals to age for 1 hour at 0-5 °C.

-

Isolate the white, cotton-like solid by filtration using a Büchner funnel and wash with cold hexanes (30.0 mL).

-

A second crop of crystals can be obtained by concentrating the mother liquor.

-

The typical yield of the purified (E)-1-(2-aminophenyl)ethanone oxime is approximately 77%.[5]

Logical Relationship: Synthesis and Isomer Formation

Caption: Synthesis of this compound from 2'-aminoacetophenone.

E/Z Isomerism Characterization

The differentiation and characterization of the (E) and (Z) isomers of this compound are primarily achieved through spectroscopic methods, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most definitive technique.

Spectroscopic Analysis

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical environment of the protons and carbons in close proximity to the C=N-OH group differs significantly between the (E) and (Z) isomers, leading to distinct chemical shifts in their ¹H and ¹³C NMR spectra. The isomer ratio in a mixture can be determined by integrating the respective signals in the ¹H NMR spectrum.[1][2] For acetophenone oxime, the typical E:Z ratio is approximately 8:1.[2][3]

Table 1: Comparative ¹H and ¹³C NMR Data for (E)- and (Z)-Acetophenone Oxime

| Isomer | Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| (E)-Acetophenone Oxime | -CH₃ | ~2.30[1] | ~12.5[1] |

| Aromatic-H | ~7.20-7.80[1] | ~126.2, 128.7, 129.4, 136.7[1] | |

| =N-OH | ~9.0-11.5 | - | |

| C=N | - | ~156.2[1] | |

| (Z)-Acetophenone Oxime | -CH₃ | ~2.56[6] | Data not readily available |

| Aromatic-H | ~7.49-7.94[6] | Data not readily available | |

| =N-OH | ~9.0-11.5 | - | |

| C=N | - | Data not readily available |

Note: The chemical shifts can vary depending on the solvent and concentration.

2.1.2. 2D NMR Spectroscopy (NOESY)

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool for the unambiguous assignment of the E/Z configuration. This technique detects through-space interactions between protons that are in close proximity.

-

For the (E)-isomer , a NOESY correlation is expected between the methyl protons (-CH₃) and the ortho-protons of the aminophenyl ring.

-

For the (Z)-isomer , a NOESY correlation would be anticipated between the methyl protons and the hydroxyl proton of the oxime group, and no correlation with the aromatic protons.

Experimental Workflow: E/Z Isomer Characterization

Caption: Spectroscopic workflow for characterizing E/Z isomers.

Chromatographic Separation

While the synthesis typically yields a mixture, separation of the (E) and (Z) isomers can be challenging due to their similar physical properties. However, chromatographic techniques can be employed for their separation.

Experimental Protocol: General Chromatographic Separation

A detailed, optimized protocol for the separation of this compound isomers is not widely reported. However, general methods for separating oxime isomers can be adapted.

Method: Column chromatography on silica gel is a common method for separating E/Z isomers of oximes.[7]

Stationary Phase: Silica gel (230-400 mesh)

Mobile Phase: A non-polar/polar solvent system, such as a gradient of hexane and ethyl acetate, is typically used. The optimal solvent ratio needs to be determined empirically through techniques like thin-layer chromatography (TLC).

Procedure:

-

Prepare a chromatography column with silica gel slurried in the initial, less polar mobile phase.

-

Dissolve the crude oxime mixture in a minimum amount of the mobile phase or a suitable solvent like dichloromethane.

-

Load the sample onto the column.

-

Elute the column with the mobile phase, gradually increasing the polarity if necessary.

-

Collect fractions and analyze them by TLC to identify the separated isomers.

-

Combine the fractions containing the pure isomers and remove the solvent under reduced pressure.

Conclusion

The synthesis of this compound reliably produces a mixture of (E) and (Z) isomers, with the (E) isomer predominating. The definitive characterization and assignment of these isomers are accomplished through a combination of ¹H, ¹³C, and 2D NOESY NMR spectroscopy. While the separation of these isomers can be achieved through column chromatography, the development of a specific and efficient separation protocol is an area for further investigation. For drug development and synthetic applications, a thorough characterization of the isomeric composition is essential to ensure the desired stereochemical outcome in subsequent transformations.

References

Biological Activity of 2'-Aminoacetophenone Oxime Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 2'-aminoacetophenone oxime derivatives. These compounds have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This document consolidates key findings, presents quantitative data in a structured format, details relevant experimental protocols, and illustrates critical pathways and workflows to facilitate further research and development in this area.

Synthesis of 2'-Aminoacetophenone Oxime Derivatives

The foundational structure, (E)-1-(2-aminophenyl)ethanone oxime, is typically synthesized from 2'-aminoacetophenone. The general process involves the reaction of the parent ketone with hydroxylamine hydrochloride in the presence of a base.[1] This oximation reaction is a crucial step, converting the ketone group into an oxime, which is pivotal for the observed biological activities.[2] Further derivatization can be achieved by modifying the amino or oxime functional groups.

General Synthesis Workflow

The synthesis of the core 2'-aminoacetophenone oxime is a straightforward and efficient process, as illustrated in the workflow below.

Caption: General workflow for the synthesis of 2'-Aminoacetophenone Oxime.

Detailed Experimental Protocol for (E)-1-(2-Aminophenyl)ethanone oxime

This protocol is adapted from a standard laboratory procedure.[1]

-

Reaction Setup : In a 250-mL three-necked round-bottomed flask equipped with a magnetic stir bar, temperature probe, and reflux condenser, combine distilled water (17.0 mL) and ethanol (93.0 mL).

-

Addition of Reagents : Add 2'-aminoacetophenone (10.0 g, 72.8 mmol) to the solvent mixture. Subsequently, add hydroxylamine hydrochloride (15.4 g, 223 mmol) and sodium hydroxide (23.7 g, 594 mmol) in single portions.

-

Reaction Condition : Place the flask in an oil bath and maintain the internal temperature at 60°C for 1 hour. Reaction completion can be monitored using Thin Layer Chromatography (TLC).

-

Work-up : After cooling to room temperature, concentrate the mixture by rotary evaporation. Dissolve the resulting solid residue in 140 mL of distilled water.

-

Extraction : Transfer the aqueous solution to a separatory funnel and extract three times with ethyl acetate (3 x 100 mL).

-

Purification : Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO4). Filter the drying agent and concentrate the organic layer by rotary evaporation to yield the crude product as a white solid.

-

Recrystallization : Dissolve the crude solid in dichloromethane and add hexanes to induce crystallization. Cool the solution in an ice bath to maximize crystal formation. Filter the crystals and wash with cold hexanes to obtain the purified (E)-1-(2-aminophenyl)ethanone oxime.

Biological Activities and Data

2'-Aminoacetophenone oxime derivatives, particularly their Schiff base forms, have demonstrated significant potential across several therapeutic areas.

Antimicrobial Activity

Schiff base derivatives of aminoacetophenone oximes have been investigated for their antibacterial and antifungal properties.[3][4] Studies indicate that derivatives of m-aminoacetophenone oxime (m-AAOX) are generally more active than their o-aminoacetophenone oxime (o-AAOX) counterparts.[3] The antimicrobial activity is often evaluated using methods like the disk diffusion assay and by determining the Minimum Inhibitory Concentration (MIC).[3][4]

Table 1: Antimicrobial Activity of m-Aminoacetophenone Oxime (m-AAOX) Schiff Base Derivatives

| Compound | Test Microorganism | Activity Type | MIC (mg/mL) | Reference |

|---|---|---|---|---|

| L2 | Staphylococcus aureus | Antibacterial | 8 | [3] |

| L2 | Candida glabrata | Antifungal | 5.5 | [3] |

| m-AAOX Derivatives | Candida albicans | Antifungal | Susceptible | [3] |

| L5 | - | Antifungal only | - |[3] |

Note: L2 and L5 are specific bidentate ligands derived from m-AAOX. Kocuria rosea was found to be resistant to all tested ligands.[3]

Anti-inflammatory Activity

The oxime functional group is a key contributor to the anti-inflammatory potential of various compounds.[5][6] Derivatives of acetophenone have been synthesized and evaluated for their ability to inhibit inflammation in established models, such as the carrageenan-induced paw edema assay.[7][8] Some derivatives have shown activity comparable to standard drugs like indomethacin and diclofenac.[5]

Table 2: Anti-inflammatory Activity of Acetophenone Oxime Derivatives

| Compound | Assay | IC50 (µM) | Target | Reference |

|---|---|---|---|---|

| 4'-Morpholinoacetophenone oxime (oxime-2) | COX-1 Inhibition | 50 | COX-1 | [7] |

| 4'-Piperidinoacetophenone oxime (oxime-3) | COX-1 Inhibition | 130 | COX-1 |[7] |

Note: In this study, neither compound showed inhibitory activity against COX-2.[7]

Anticancer Activity

The introduction of an oxime group into chemical structures is a recognized strategy for developing cytotoxic agents.[5] Oximes can function as kinase inhibitors, targeting pathways involved in tumorigenesis such as those regulated by cyclin-dependent kinases (CDK) and vascular endothelial growth factor receptor 2 (VEGFR-2).[5] While specific data on 2'-aminoacetophenone oxime is limited, related phenoxy acetamide derivatives have shown promising anticancer effects.[9][10]

Table 3: Anticancer Activity of Related Acetamide Derivatives

| Compound | Cell Line | Activity | Result | Reference |

|---|---|---|---|---|

| 3c* | MCF-7 (Breast Cancer) | Cytotoxicity | Active | [9][10] |

| 3c* | SK-N-SH (Neuroblastoma) | Cytotoxicity | Active | [9][10] |

| Various | MCF-7 (Breast Cancer) | Cytotoxicity | Low cytotoxicity |[11] |

*Compound 3c is N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, a related derivative.[9][10]

Mechanism of Action and Signaling Pathways

The biological effects of aminoacetophenone derivatives are often linked to their ability to modulate key cellular signaling pathways involved in inflammation and immune response. The parent molecule, 2-aminoacetophenone, has been shown to influence pathways involving mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB).[12] Other related derivatives have been found to suppress osteoclast differentiation by inactivating PI3K/AKT and IκBα/NF-κB signaling pathways.[13]

Proposed Modulation of Inflammatory Signaling

The diagram below illustrates a proposed mechanism by which these derivatives may exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling cascades.

Caption: Inhibition of NF-κB and MAPK pathways by aminoacetophenone derivatives.

Key Experimental Protocols

Detailed and standardized protocols are essential for the reproducible evaluation of the biological activity of novel compounds.

Antimicrobial Susceptibility Testing (Disk Diffusion Method)

This method is widely used for preliminary screening of antimicrobial activity.[3][4]

-

Preparation of Inoculum : Prepare a standardized suspension of the test microorganism (e.g., S. aureus, C. albicans) in a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard.

-

Plate Inoculation : Uniformly streak the microbial suspension onto the surface of an appropriate agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) using a sterile cotton swab.

-

Disk Application : Prepare stock solutions of the test compounds (e.g., 1 mg/mL in DMSO).[14] Impregnate sterile paper disks with a defined volume of the test compound solution and place them firmly on the agar surface. A disk with the solvent (DMSO) serves as a negative control.

-

Incubation : Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[14]

-

Measurement : Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines.

Caption: Workflow for a standard in vitro MTT cytotoxicity assay.

-

Cell Culture : Culture human cancer cells (e.g., MCF-7) in an appropriate medium and seed them into 96-well plates at a predetermined density. Allow cells to adhere overnight.

-

Compound Treatment : Expose the cells to serial dilutions of the 2'-aminoacetophenone oxime derivatives for a defined period (e.g., 48 or 72 hours).

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization : After incubation, lyse the cells and dissolve the formazan crystals using a solubilizing agent like DMSO.

-

Data Analysis : Measure the absorbance of the solution using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of Aminoacetophenoneoxime derivatives of oxime Schiff bases as a new antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Syntheses and anti-inflammatory activities of O-acyloximes. II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. search.library.ucsf.edu [search.library.ucsf.edu]

- 9. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The quorum sensing volatile molecule 2-amino acetophenon modulates host immune responses in a manner that promotes life with unwanted guests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and evaluation of 2-NMPA derivatives as potential agents for prevention of osteoporosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. files.core.ac.uk [files.core.ac.uk]

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinazolines from 2'-Aminoacetophenone Oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and bioactive molecules. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties, have established them as "privileged structures" in medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis of quinazoline derivatives commencing from the readily accessible precursor, 2'-aminoacetophenone oxime. The methodologies outlined herein describe the synthesis of quinazoline-3-oxides, 2-substituted-1,2-dihydroquinazolines, and 2-aminoquinazolines, offering versatile routes to a range of functionalized quinazoline scaffolds for application in drug discovery and development.

Introduction to Quinazoline Synthesis

The quinazoline framework, a fusion of a benzene ring and a pyrimidine ring, is a cornerstone in the development of modern therapeutics.[1][2] The functionalization of the quinazoline core at various positions allows for the fine-tuning of its biological activity, leading to the discovery of potent and selective drug candidates.[3][4] The synthesis of quinazolines can be achieved through numerous synthetic strategies. A versatile and efficient approach involves the cyclization of substituted 2-aminoaryl ketones and their derivatives. Specifically, 2'-aminoacetophenone oxime serves as a valuable starting material, enabling the introduction of diversity at several positions of the quinazoline ring system.

Synthesis of Starting Material: 2'-Aminoacetophenone Oxime

A reliable synthesis of the starting material is paramount for the successful preparation of the target quinazoline derivatives. The following protocol details the preparation of (E)-1-(2-Aminophenyl)ethanone oxime from 2'-aminoacetophenone.

Experimental Protocol: Synthesis of (E)-1-(2-Aminophenyl)ethanone oxime

Materials:

-

2'-Aminoacetophenone

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

Ethanol

-

Distilled water

-

Ethyl acetate

-

Dichloromethane

-

Hexanes

-

Magnesium sulfate (anhydrous)

Procedure:

-

To a solution of 2'-aminoacetophenone (1.0 equiv) in a mixture of ethanol and distilled water, add hydroxylamine hydrochloride (2.97 equiv).

-

To this stirred solution, add sodium hydroxide (8.16 equiv) in one portion. An exothermic reaction will occur.

-

Heat the reaction mixture to 60 °C and maintain for 1 hour. Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the resulting solid residue in distilled water and extract three times with ethyl acetate.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product as a white solid.

-

Recrystallize the crude product from a mixture of dichloromethane and hexanes to afford pure (E)-1-(2-aminophenyl)ethanone oxime.[5]

Synthesis of Quinazoline Derivatives from 2'-Aminoacetophenone Oxime

Synthesis of 4-Methylquinazoline 3-Oxides

This protocol describes the synthesis of 4-methylquinazoline 3-oxides through the cyclization of 2'-aminoacetophenone oxime using triethyl orthoformate.

Reaction Scheme:

Caption: Synthesis of 4-Methylquinazoline 3-Oxide.

Materials:

-

2'-Aminoacetophenone oxime

-

Triethyl orthoformate

-

Ethanol

Procedure:

-

A mixture of 2'-aminoacetophenone oxime (1.0 equiv) and triethyl orthoformate is refluxed for 1-3 hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the 4-methylquinazoline 3-oxide.[6]

Data Summary:

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 2'-Aminoacetophenone oxime derivatives | Triethyl orthoacetate/orthopropionate | 2-Substituted-4-methylquinazoline 3-oxides | - | [6] |

Synthesis of 2-Aryl-4-methyl-1,2-dihydroquinazoline 3-Oxides

This method outlines the synthesis of 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxides via the reaction of 2'-aminoacetophenone oxime with various aryl aldehydes.

Reaction Workflow:

References

- 1. mdpi.com [mdpi.com]

- 2. Amides as key intermediates for the synthesis of 2,4-disubstituted quinazolines via acceptorless dehydrogenative coupling of alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Metal-Free Synthesis of Indazoles from 2-Aminophenyl Ketoximes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazoles are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their prevalence in medicinal chemistry underscores the continuous need for efficient, scalable, and environmentally benign synthetic methodologies. Traditional syntheses of indazoles often rely on transition-metal catalysts, which can introduce metallic impurities into the final products and necessitate additional purification steps. This has spurred the development of metal-free synthetic routes.

This document provides detailed protocols for the metal-free synthesis of indazoles from readily accessible 2-aminophenyl ketoximes or their in-situ generated precursors. Two primary methods are highlighted: a one-pot synthesis from 2-aminophenones and hydroxylamine derivatives, and a cyclization of pre-formed 2-aminophenyl ketoximes. These protocols offer mild reaction conditions, broad substrate scope, and high yields, making them attractive for both academic research and industrial drug development.

Reaction Principle

The metal-free synthesis of indazoles from 2-aminophenyl ketoximes proceeds via an intramolecular electrophilic amination pathway. The key steps involve the formation of the 2-aminophenyl ketoxime, followed by activation of the oxime hydroxyl group to create a good leaving group. Subsequent intramolecular nucleophilic attack of the amino group onto the nitrogen of the oxime moiety leads to cyclization and formation of the indazole ring system.

Data Presentation

The following table summarizes the quantitative data for the synthesis of various substituted indazoles using a one-pot, metal-free method from 2-aminophenones and a hydroxylamine derivative.

| Entry | 2-Aminophenone Substrate | Product | Yield (%) |

| 1 | 2-Aminoacetophenone | 3-Methyl-1H-indazole | 95 |

| 2 | 2-Amino-5-chloroacetophenone | 5-Chloro-3-methyl-1H-indazole | 92 |

| 3 | 2-Amino-5-bromoacetophenone | 5-Bromo-3-methyl-1H-indazole | 93 |

| 4 | 2-Amino-5-fluoroacetophenone | 5-Fluoro-3-methyl-1H-indazole | 85 |

| 5 | 2-Amino-5-nitroacetophenone | 3-Methyl-5-nitro-1H-indazole | 78 |

| 6 | 2-Amino-4-methylacetophenone | 3,4-Dimethyl-1H-indazole | 90 |

| 7 | 2-Amino-4-methoxyacetophenone | 4-Methoxy-3-methyl-1H-indazole | 88 |

| 8 | 2-Aminobenzophenone | 3-Phenyl-1H-indazole | 97 |

| 9 | 2-Amino-5-chlorobenzophenone | 5-Chloro-3-phenyl-1H-indazole | 96 |

| 10 | (2-Aminophenyl)(pyridin-2-yl)methanone | 3-(Pyridin-2-yl)-1H-indazole | 82 |

Experimental Protocols

Protocol 1: One-Pot Synthesis from 2-Aminophenones and Hydroxylamine Derivatives

This protocol is adapted from the work of Wang et al. and describes a scalable, metal-free synthesis of indazoles.[1][2][3][4][5][6]

Materials:

-

Substituted 2-aminophenone (1.0 equiv)

-

O-Mesitylenesulfonylhydroxylamine (MSH) or a suitable precursor like N-(tert-Butoxycarbonyl)-O-mesitylenesulfonylhydroxylamine (1.2 equiv)

-

Trifluoroacetic acid (TFA) (if using Boc-protected hydroxylamine)

-

Dichloromethane (DCM) or another suitable solvent

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of the 2-aminophenone (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask, add N-(tert-Butoxycarbonyl)-O-mesitylenesulfonylhydroxylamine (1.2 mmol).

-

Deprotection (if applicable): If using the Boc-protected hydroxylamine, add trifluoroacetic acid (2.0 equiv) to the mixture and stir at room temperature for 30 minutes to remove the Boc protecting group in situ.

-

Condensation and Cyclization: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction typically goes to completion within 2-12 hours.

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the pure indazole product.

Protocol 2: Cyclization of 2-Aminophenyl Ketoximes

This protocol is based on the method developed by Counceller et al. for the synthesis of 1H-indazoles from pre-formed 2-aminobenzoximes.[7]

Materials:

-

Substituted (E)-1-(2-aminophenyl)ethanone oxime (1.0 equiv)

-

Triethylamine (TEA) (1.5 equiv)

-

Methanesulfonyl chloride (MsCl) (1.2 equiv)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve the 2-aminophenyl ketoxime (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: To the cooled solution, add triethylamine (1.5 mmol) followed by the dropwise addition of methanesulfonyl chloride (1.2 mmol).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography (e.g., using an ethyl acetate/hexanes gradient) to yield the desired 1H-indazole.